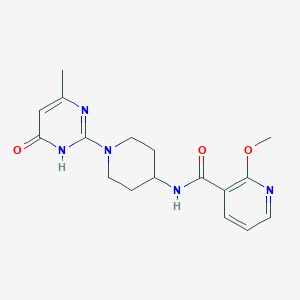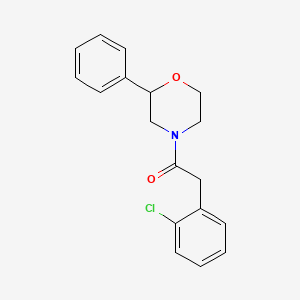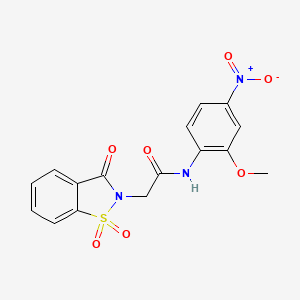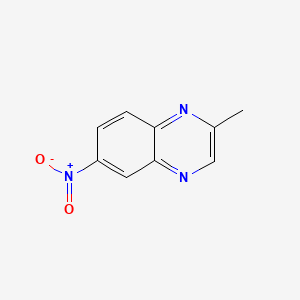
2-Methyl-6-nitroquinoxaline
Overview
Description
2-Methyl-6-nitroquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C9H7N3O2. It is a derivative of quinoxaline, characterized by the presence of a methyl group at the second position and a nitro group at the sixth position of the quinoxaline ring. This compound is of significant interest due to its diverse applications in scientific research and industry.
Mechanism of Action
Target of Action
Quinoxaline derivatives, a group to which 2-methyl-6-nitroquinoxaline belongs, have been reported to act against many targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Quinoxaline derivatives are known to have a wide range of biological importance, suggesting that they may affect multiple pathways .
Result of Action
Quinoxaline derivatives have been reported to have various pharmacological effects, suggesting that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
It is known that quinoxaline derivatives, to which 2-Methyl-6-nitroquinoxaline belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure and properties of the quinoxaline derivative .
Cellular Effects
Quinoxaline derivatives have been shown to have various effects on cells . For instance, some quinoxaline derivatives have been found to inhibit the growth of infected cells
Molecular Mechanism
Quinoxaline derivatives have been found to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of quinoxaline derivatives can change over time in laboratory settings .
Dosage Effects in Animal Models
It is known that the effects of quinoxaline derivatives can vary with different dosages in animal models .
Metabolic Pathways
It is known that quinoxaline derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that quinoxaline derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that quinoxaline derivatives can be localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitroquinoxaline typically involves the condensation of o-phenylenediamine with α-diketones. One common method includes the reaction of 2-methylquinoxaline with nitric acid under controlled conditions to introduce the nitro group at the sixth position . Another approach involves the use of α-aminoxylated 1,3-dicarbonyl compounds in a one-pot cascade process, which eliminates the need for extra catalysts or harsh reaction conditions .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to ensure cost-effectiveness and environmental sustainability. Techniques such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-nitroquinoxaline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 2-Methyl-6-aminoquinoxaline.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
2-Methyl-6-nitroquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interfere with DNA synthesis and repair
Industry: Utilized in the development of dyes, organic semiconductors, and electroluminescent materials.
Comparison with Similar Compounds
Quinoxaline: The parent compound without the methyl and nitro groups.
2-Methylquinoxaline: Lacks the nitro group.
6-Nitroquinoxaline: Lacks the methyl group
Comparison: 2-Methyl-6-nitroquinoxaline is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. The methyl group increases lipophilicity, enhancing membrane permeability, while the nitro group is crucial for its antimicrobial and anticancer properties .
Properties
IUPAC Name |
2-methyl-6-nitroquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c1-6-5-10-9-4-7(12(13)14)2-3-8(9)11-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWQHNDESNJXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=C(C=CC2=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
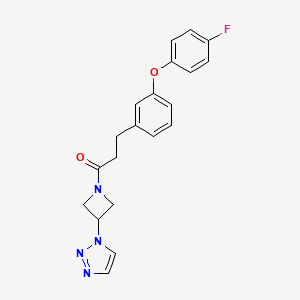
![2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2689887.png)
![methyl 4-[[(E)-2-[3-acetyl-5-[(4-methylbenzoyl)amino]-6-oxopyran-2-yl]ethenyl]amino]benzoate](/img/structure/B2689888.png)
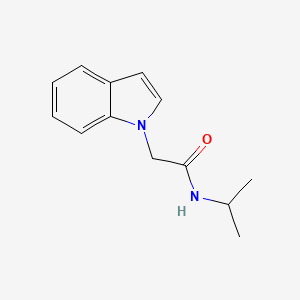
![2-Chloro-N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-N-(3-ethynylphenyl)acetamide](/img/structure/B2689891.png)
![3-(3,4-diethoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2689893.png)
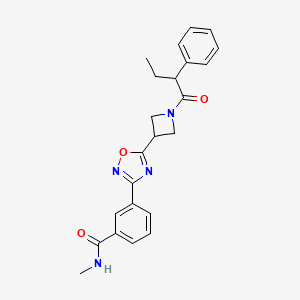
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide](/img/structure/B2689896.png)
![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE](/img/structure/B2689898.png)
![4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/new.no-structure.jpg)
![N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide](/img/structure/B2689904.png)
